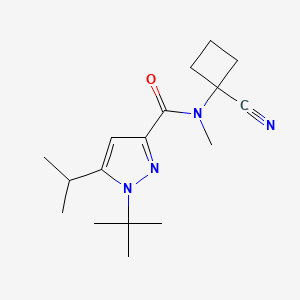
4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. It has been found to have various applications in scientific research, including as a building block for the synthesis of other compounds and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Sustainable Environmental Remediation
One significant application of compounds related to 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid involves environmental remediation efforts, particularly in the removal of pharmaceutical contaminants. Prasannamedha and Kumar (2020) explored the contamination and removal of sulfamethoxazole, a persistent organic pollutant, using cleaner technologies. They highlighted the importance of adsorption and advanced oxidation processes (AOPs), which rely on the interaction between pollutants and sorbents through various chemical interactions, such as hydrogen bonding and π-π interactions. This study emphasizes the critical role of sustainable technology development in environmental cleanup efforts, focusing on cost-effectiveness and the feasibility of removing toxic contaminants from water sources (Prasannamedha & Kumar, 2020).
Advanced Material Development
The transformation of biomass into valuable chemicals and materials is another area where related compounds have found application. Chernyshev, Kravchenko, and Ananikov (2017) reviewed the conversion of plant biomass into furan derivatives, highlighting the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, including those similar to this compound, in producing new generations of polymers, functional materials, and fuels. This research underscores the potential of biomass-derived chemicals in replacing non-renewable hydrocarbon sources, contributing to the development of sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Understanding Biocatalyst Inhibition
In the realm of biotechnology, understanding the inhibition mechanisms of biocatalysts by carboxylic acids is crucial for improving microbial production of biofuels and biochemicals. Jarboe, Royce, and Liu (2013) provided insights into how carboxylic acids, including those structurally related to this compound, inhibit the growth and productivity of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Identifying strategies to increase microbial tolerance to these inhibitors is essential for enhancing the efficiency of bioproduction processes, offering a pathway to more sustainable biorenewable chemicals production (Jarboe, Royce, & Liu, 2013).
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-2-4-5(6(8)9)11-3-7-4/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFJHHICSMDKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578293.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)




![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)




![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
